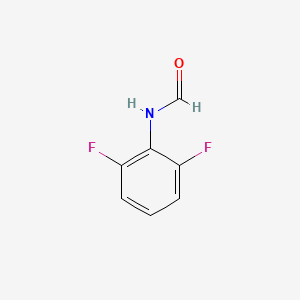

N-formyl-2,6-difluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)formamide |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) |

InChI Key |

IEBUHTBNPASBGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC=O)F |

Synonyms |

N-(2,6-difluorophenyl)formamide |

Origin of Product |

United States |

Synthetic Methodologies for N Formyl 2,6 Difluoroaniline and Its Strategic Precursors

Direct N-Formylation Approaches for 2,6-Difluoroanilines

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of 2,6-difluoroaniline (B139000). This can be accomplished through various catalyst- and reagent-based strategies.

Catalysis offers a route to milder reaction conditions and improved selectivity. Both heterogeneous and homogeneous catalysts have been explored for the N-formylation of anilines.

One effective homogeneous promoter is (bis(trifluoroacetoxy)iodo)benzene (PIFA). PIFA has been shown to smoothly promote the N-formylation of various aromatic amines, including the sterically hindered 2,6-difluoroaniline, using either dimethylformamide (DMF) or formic acid as the formylating agent. researchgate.netarkat-usa.org In a notable example, 2,6-difluoroaniline underwent N-formylation in the presence of PIFA to produce the desired N-(2,6-difluorophenyl)formamide in good yield. arkat-usa.org

Heterogeneous catalysts, such as zeolites, present advantages in terms of ease of separation and reusability. medcraveonline.com Zeolite A, particularly in its protonated form (H-Zeolite A), has been demonstrated as an efficient solid acid catalyst for the N-formylation of amines with formic acid under solvent-free conditions at room temperature. medcraveonline.com The high surface area and active acid sites of H-Zeolite A contribute to its superior catalytic activity compared to its ion-exchanged counterparts (e.g., Na-Zeolite A, K-Zeolite A). medcraveonline.com While not specifically detailed for 2,6-difluoroaniline in the provided sources, the successful formylation of other anilines like 4-chloroaniline (B138754) suggests its potential applicability. medcraveonline.com

The most direct method for N-formylation utilizes formic acid or its derivatives. scholarsresearchlibrary.comscispace.com A practical and convenient procedure involves reacting the amine with aqueous formic acid in a solvent like toluene, with continuous removal of water using a Dean-Stark trap to drive the condensation reaction to completion. scispace.com This method is advantageous as it does not require strictly anhydrous conditions and often results in excellent yields of the formylated product, which can sometimes be used without further purification. scispace.com

Alternative solvent-free, or "neat," conditions have also been developed. For instance, heating a mixture of an amine and formic acid at 60°C can produce the corresponding formamide (B127407). scholarsresearchlibrary.com The ratio of amine to formic acid can be critical; studies on aniline (B41778) have shown that reducing the excess of formic acid can dramatically increase product yields. scholarsresearchlibrary.comscispace.com These reagent-based strategies are often favored for their simplicity and the use of inexpensive and readily available reagents. nih.govresearchgate.net

Optimizing reaction parameters is crucial for maximizing the yield of N-formyl-2,6-difluoroaniline while minimizing byproducts. Key variables include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For catalyst-mediated systems, the amount of catalyst is a key parameter. In the N-formylation of 4-chloroaniline using H-Zeolite A, it was found that a specific catalyst loading provided the optimal balance between reaction time and yield. medcraveonline.com Similarly, in manganese-catalyzed N-formylation, catalyst loading was optimized, with 5 mol% of MnCl₂·4H₂O proving most effective under the tested conditions. nih.gov

The choice of formylating agent and its quantity is also critical. In procedures using formic acid, the molar ratio of the amine to the acid is a determining factor for the reaction's success. scholarsresearchlibrary.comscispace.com While an excess of formic acid might seem to favor product formation, it can also act as the solvent, leading to trace amounts of product; a controlled amount (e.g., 1.2-4.0 equivalents) often gives the best results. scholarsresearchlibrary.comscispace.com

The application of external energy sources like ultrasound has also been explored. For the N-formylation of aniline with formic acid, ultrasonic irradiation under solvent- and catalyst-free conditions was shown to dramatically reduce reaction times (to as little as 2 minutes) and increase yields to over 90%, demonstrating a significant process intensification. academie-sciences.fr

Reagent-Based N-Formylation Strategies (e.g., with formic acid derivatives)

Synthetic Routes to 2,6-Difluoroaniline as a Key Intermediate

The commercial viability of this compound is intrinsically linked to the efficient synthesis of its precursor, 2,6-difluoroaniline. This intermediate is commonly produced from readily available chlorinated aromatic compounds.

Halogen exchange (Halex) reactions are a cornerstone for introducing fluorine atoms into an aromatic ring. A prominent industrial route to 2,6-difluoroaniline starts from 1,2,3-trichlorobenzene (B84244). google.comgoogle.com This process involves several key steps:

Partial Fluorine Exchange : 1,2,3-trichlorobenzene undergoes a halogen exchange reaction, typically with potassium fluoride (B91410) (KF), to replace two chlorine atoms with fluorine. This step yields an isomeric mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.comgoogle.com

Separation or Conversion : The desired 2,6-difluorochlorobenzene intermediate must be separated from the unwanted 2,3-difluorochloro- and 2,3-difluoroaniline (B47769) isomers. google.comgoogle.com

An alternative approach starts from 1,3,5-trichlorobenzene. researchgate.net This route involves a KF exchange to produce 1-chloro-3,5-difluorobenzene, which is then subjected to dichlorination and nitration in a single reactor. researchgate.net

Following the halogen exchange, the resulting intermediates are converted to 2,6-difluoroaniline through reduction and amination steps.

In the pathway from 1,2,3-trichlorobenzene, the 2,6-difluorochlorobenzene intermediate is subjected to amination to replace the remaining chlorine atom with an amino group, yielding 2,6-difluoroaniline. google.comgoogle.com To improve process efficiency, a selective reduction step can be incorporated before amination. The mixture of difluorochlorobenzenes is treated with a hydrogen source in the presence of a palladium catalyst, which selectively reduces the chlorine from the unwanted 2,3-difluorochlorobenzene to give valuable o-difluorobenzene, leaving the 2,6-difluorochlorobenzene intact for subsequent amination. google.comgoogle.com

In the route starting from 1,3,5-trichlorobenzene, the mixture of trichlorodifluoronitrobenzenes is reduced. researchgate.net This reduction converts the nitro group to an amine and typically removes the chlorine atoms, leading to an isomeric mixture of 2,6-difluoroaniline and 2,4-difluoroaniline (B146603), which then requires separation. researchgate.net

A more direct pathway involves the catalytic hydrogenation of 2,6-difluoronitrobenzene. sci-hub.se This selective reduction of the nitro group to an amine, often using catalysts like palladium on carbon (Pd/C) with a hydrogen source, provides a clean route to 2,6-difluoroaniline, provided the precursor is readily available. sci-hub.seresearchgate.net

Development of Novel and Economical Synthetic Procedures

The industrial production and laboratory synthesis of this compound are intrinsically linked to the availability and cost-effectiveness of its primary precursor, 2,6-difluoroaniline. Consequently, significant research has focused on developing economical and efficient synthetic routes for both the precursor and the final formylated product.

A prevalent strategy for synthesizing 2,6-difluoroaniline involves halogen exchange and subsequent functional group transformations starting from readily available, inexpensive materials like 1,2,3-trichlorobenzene. google.com One patented process describes the conversion of 1,2,3-trichlorobenzene into a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene via fluorine-chlorine exchange. google.com A key innovation in this route is the selective reduction of the unwanted 2,3-difluorochlorobenzene isomer to ortho-difluorobenzene using a palladium catalyst and a hydrogen source. google.com The desired 2,6-difluorochlorobenzene can then be aminated under pressure with aqueous ammonia (B1221849) in the presence of a copper catalyst to yield 2,6-difluoroaniline. google.com This method is advantageous as it also produces ortho-difluorobenzene, a valuable chemical intermediate. google.com

Another approach starts from 1,3,5-trichlorobenzene, which undergoes halogen exchange with potassium fluoride (KF) to produce 1-chloro-3,5-difluorobenzene. researchgate.net This intermediate is then subjected to a one-pot dichlorination and nitration, followed by reduction to afford a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

The final N-formylation step, converting 2,6-difluoroaniline to this compound, has also been the subject of optimization to improve efficiency and reduce environmental impact. Traditional methods often rely on reagents like acetic formic anhydride, which is moisture-sensitive and unstable. scispace.com Modern procedures advocate for more practical and greener alternatives. One highly efficient method involves the direct use of aqueous 85% formic acid with the amine in a solvent like toluene, using a Dean-Stark trap to remove water and drive the reaction to completion. scispace.com This procedure is lauded for its simplicity, high yields, lack of need for anhydrous conditions, and often produces a product pure enough for subsequent use without extensive purification. scispace.com

Heterogeneous catalysis offers another economical and sustainable route. The use of solid acid catalysts, such as Zeolite A, has been demonstrated for the N-formylation of various amines. medcraveonline.com In a typical procedure, the amine is stirred with formic acid in the presence of the zeolite catalyst under solvent-free conditions at room temperature. medcraveonline.com The key advantages of this protocol include high yields, short reaction times, a simple work-up involving filtration to remove the catalyst, and the ability to recover and reuse the catalyst. medcraveonline.com

Table 1: Comparison of N-Formylation Methodologies

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Aqueous Formic Acid | 2,6-Difluoroaniline, 85% Formic Acid, Toluene | Reflux with Dean-Stark trap | High yield, no anhydrous conditions needed, simple work-up. scispace.com |

| Zeolite Catalysis | 2,6-Difluoroaniline, Formic Acid, Zeolite A | Room temperature, solvent-free | Reusable catalyst, high yield, short reaction time, environmentally friendly. medcraveonline.com |

Advanced Synthetic Strategies for Analogues and Derivatives of this compound

The this compound scaffold is a key structural motif in various biologically active molecules, prompting the development of advanced synthetic strategies to access its analogues and derivatives. These strategies often involve either modifying the aniline ring before formylation or functionalizing the this compound molecule itself.

A common derivative is N-formyl-4-bromo-2,6-difluoroaniline. researchgate.netresearchgate.net Its synthesis starts with the electrophilic bromination of the precursor, 2,6-difluoroaniline. A solution of bromine in glacial acetic acid is added to a solution of 2,6-difluoroaniline, also in glacial acetic acid, at a controlled temperature. The resulting 4-bromo-2,6-difluoroaniline (B33399) is then subjected to N-formylation using established methods to yield the final product.

More complex derivatives are often required for pharmaceutical applications. For instance, in the synthesis of dual aromatase-sulfatase inhibitors, derivatives of 2,6-difluoroaniline are used as building blocks. nih.gov One synthetic route begins with the reaction of diethyl malonate with 4-bromo-3,5-difluoroanisole (B31635) to produce diethyl-2-(2,6-difluoro-4-methoxyphenyl)malonic acid. nih.gov This intermediate undergoes a series of transformations including hydrolysis, decarboxylation, esterification, demethylation, and protection to create advanced precursors for the final drug candidates. nih.gov

The synthesis of aza-analogs of bioactive compounds also utilizes difluoroaniline precursors. In one example, 2,4-difluoroaniline (an isomer of the precursor to our title compound) is reacted with diethyl ethoxymethylenemalonate. nih.gov The resulting condensed product undergoes thermal cyclization in boiling diphenyl ether to form a quinoline (B57606) derivative. nih.gov This type of cyclocondensation reaction represents a powerful strategy for building complex heterocyclic systems onto the difluoroaniline core, which could be subsequently formylated if required.

Table 2: Examples of this compound Derivatives and Precursor Synthesis

| Starting Material | Key Reagents/Reaction | Intermediate/Product | Application Area |

|---|---|---|---|

| 2,6-Difluoroaniline | Bromine, Acetic Acid | 4-Bromo-2,6-difluoroaniline | Precursor for bromo-derivative. researchgate.net |

| 4-Bromo-3,5-difluoroanisole | Diethyl malonate | Diethyl-2-(2,6-difluoro-4-methoxyphenyl)malonic acid | Synthesis of enzyme inhibitors. nih.gov |

| 2,4-Difluoroaniline | Diethyl ethoxymethylenemalonate; then heat | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | Synthesis of bioactive quinolines. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of N Formyl 2,6 Difluoroaniline

Solid-State Structural Analysis: Crystallography and Polymorphism

The solid-state architecture of N-formyl-2,6-difluoroaniline has been elucidated through single-crystal X-ray diffraction, revealing the existence of polymorphism, where a compound exists in more than one crystalline form.

Investigation of Crystalline Forms and Packing Arrangements

Studies have identified two distinct polymorphic forms of this compound, designated as form (Ia) and form (Ib). researchgate.net These forms crystallize under different conditions and belong to different space groups. Form (Ia) crystallizes in the orthorhombic Pbca space group, while form (Ib) belongs to the monoclinic P2₁ space group. researchgate.net In both polymorphs, the asymmetric unit contains one complete molecule. researchgate.net

The molecular conformation is similar in both forms, exhibiting a trans conformation where the formamide (B127407) group is twisted out of the plane of the aromatic ring. researchgate.net However, the crystal packing arrangements of the two polymorphs show significant differences. In form (Ia), the molecules are stacked in an alternating arrangement. researchgate.net In contrast, form (Ib) features a linear stacking of its molecules. researchgate.net

A related compound, N-formyl-4-bromo-2,6-difluoroaniline, has also been studied. Its N-formyl group is rotated out of the aromatic ring plane by 57.3(3)°. iucr.org

Analysis of Intermolecular Interactions (e.g., N-H⋯O hydrogen bonding, π–π stacking, C–H⋯F interactions)

The crystal structures of this compound polymorphs are stabilized by a network of intermolecular interactions. The primary interaction is the N-H⋯O hydrogen bond, which links the molecules into chains. researchgate.net In form (Ia), these chains are formed along the crystallographic a-direction with an alternating molecular arrangement. researchgate.net In form (Ib), the N-H⋯O hydrogen-bonded molecules are stacked in a linear fashion. researchgate.net

Theoretical studies suggest the presence of other contributing interactions, such as π–π stacking and weak C–H⋯F interactions, which further stabilize the crystal structures. researchgate.net In the related N-formyl-4-bromo-2,6-difluoroaniline, molecules are also linked into infinite chains via N-H⋯O hydrogen bonds. iucr.org

Solution-State Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize this compound in solution, providing insights into its conformation, tautomerism, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for studying the conformational dynamics of this compound in solution. The presence of rotamers, or conformational isomers, arising from restricted rotation around the C-N amide bond can often be detected. mdpi.com In many N-formanilides, both cis and trans conformations can be observed, with their relative populations being influenced by the solvent and steric factors. mdpi.comresearchgate.net For instance, in N-formyl-o-toluidine, the cis conformation is preferred in DMSO-d₆. mdpi.com

While specific detailed ¹H and ¹³C NMR data for this compound is not extensively available in the provided search results, general principles of formamide NMR suggest that distinct signals for the formyl proton and N-H proton would be expected, with coupling constants differing for the cis and trans isomers. mdpi.com The presence of fluorine atoms would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings. The chemical shifts in ¹⁹F NMR are sensitive to the local electronic environment and nonbonding interactions. nih.gov Tautomerism, the migration of a proton, is another phenomenon that can be studied by NMR, although it is less common for simple amides compared to other functional groups. encyclopedia.pubresearchgate.net

A ¹H NMR spectrum of this compound in CDCl₃ shows a multiplet at δ 8.3 ppm for the formyl proton (CHO), a broad signal at δ 7.3 ppm for the amine proton (NH), and a multiplet at δ 6.9 ppm for the three aromatic protons (C₆H₃). ru.nl

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

A key absorption band in the IR spectrum is that of the carbonyl (C=O) stretching vibration, which for this compound appears at 1665 cm⁻¹ (KBr). ru.nl This band is characteristic of the amide functional group. Other expected vibrations would include N-H stretching and bending, as well as C-F and aromatic C-H stretching and bending modes.

Raman spectroscopy provides complementary information to IR spectroscopy. uc.pt While specific Raman data for this compound is not detailed in the search results, the technique is valuable for analyzing molecular vibrations and can be particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λₘₐₓ) provide information about the conjugated π-system of the molecule.

While specific UV-Vis data for this compound is not provided in the search results, it is expected to show absorption bands in the UV region characteristic of substituted benzene (B151609) derivatives. The electronic transitions would likely involve π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the formamide moiety.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthesized compounds, providing vital information on the molecular weight and structural features through the analysis of fragmentation patterns. For this compound, mass spectrometry confirms its molecular mass and offers insights into its structural integrity by examining the dissociation of its molecular ion.

The molecular formula for this compound is C₇H₅F₂NO. The calculated monoisotopic mass is 157.0339 Da. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157.

Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of N-arylformamides. The primary fragmentation processes involve the cleavage of the amide bond. Two key initial fragmentation steps are anticipated:

Loss of the formyl radical (•CHO): This cleavage results in the formation of the 2,6-difluoroanilino radical cation, which would not be detected, or more likely, the loss of a hydrogen radical followed by carbon monoxide.

Loss of carbon monoxide (CO): A characteristic fragmentation for formamides is the loss of a neutral carbon monoxide molecule (28 Da). This process would lead to the formation of an ion at m/z 129, corresponding to the molecular ion of 2,6-difluoroaniline (B139000). This is often a dominant peak in the spectrum of N-formylated anilines.

Further fragmentation would involve the breakdown of the difluorophenyl ring structure, though this typically results in less abundant ions compared to the initial amide bond cleavage.

Comparative Analysis with Isomers

The fragmentation pattern is crucial for distinguishing between isomers. For instance, an isomer of this compound is 2,6-difluorobenzamide (B103285), which has the same molecular formula (C₇H₅F₂NO) and molecular weight. However, its fragmentation pattern is distinctly different.

Mass spectral data for 2,6-difluorobenzamide shows a prominent molecular ion at m/z 157. cardiff.ac.uk Its primary fragmentation involves the loss of the amino group (•NH₂), leading to a strong peak at m/z 141, which corresponds to the 2,6-difluorobenzoyl cation ([C₇H₃F₂O]⁺). cardiff.ac.uk This fragment is often the base peak in the spectrum. cardiff.ac.uk This contrasts with the expected primary fragmentation of this compound, which would be the loss of CO.

The table below summarizes the observed mass spectral data for the isomer 2,6-difluorobenzamide. cardiff.ac.uk

Table 1: Mass Spectrometry Data for 2,6-Difluorobenzamide (Isomer of this compound)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 157 | 50 | [C₇H₅F₂NO]⁺ (Molecular Ion, M⁺) |

| 141 | 100 | [C₇H₃F₂O]⁺ (M - NH₂)⁺ |

| 113 | 35 | [C₆H₃F₂]⁺ (M - NH₂ - CO)⁺ |

Data sourced from analysis of related pesticide compounds. cardiff.ac.uk

Based on established fragmentation patterns of related compounds, a predicted fragmentation table for this compound is presented below for illustrative purposes.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 157 | [C₇H₅F₂NO]⁺ | Molecular Ion (M⁺) |

| 129 | [C₆H₅F₂N]⁺ | Loss of Carbon Monoxide (M - CO) |

| 109 | [C₅H₂F₂]⁺ | Loss of HCN from m/z 129 |

This detailed analysis of fragmentation patterns allows for the unambiguous confirmation of the this compound structure and its differentiation from other isomers, which is a critical step in its characterization.

Reactivity Profiles and Mechanistic Pathways of N Formyl 2,6 Difluoroaniline

Transformations Involving the N-Formyl Group

The N-formyl group is a key functional handle, participating in reactions such as hydrolysis and serving as a precursor for other important functional groups.

Hydrolytic Stability and Reactivity Studies

The hydrolysis of formamides, including N-aryl derivatives like N-formyl-2,6-difluoroaniline, can be catalyzed by either acid or base. The general mechanism proceeds through a tetrahedral intermediate formed by the addition of water or a hydroxide (B78521) ion to the carbonyl carbon. researchgate.net The stability of this amide bond is influenced by the electronic nature of the aromatic substituent.

Under basic conditions, the reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the formyl carbon. researchgate.net For N-aryl amides, the electron-withdrawing nature of the 2,6-difluorophenyl group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. However, it also increases the acidity of the N-H proton, and its removal could decrease reactivity.

Reactions as a Formylating Agent or Precursor in Organic Transformations

While this compound is typically synthesized by the formylation of 2,6-difluoroaniline (B139000), its N-formyl group can also act as a precursor in other transformations. chemicalbook.com The most significant of these is its use in the synthesis of isocyanides. The dehydration of N-substituted formamides is a common and practical method for preparing isocyanides. This transformation is typically achieved using dehydrating agents like phosphorus oxychloride in the presence of a base.

This reaction converts the formamide (B127407) into the corresponding isocyanide, a versatile functional group in organic synthesis. 2,6-Difluorophenyl isocyanide, the product of this dehydration, is a valuable intermediate used in the synthesis of more complex molecules.

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| This compound | POCl₃, base (e.g., triethylamine) | 2,6-Difluorophenyl isocyanide | A common method for isocyanide synthesis from formamides. |

Reactivity at the 2,6-Difluoroaryl Core

The 2,6-difluoroaryl core's reactivity is governed by the combined electronic effects of the N-formylamino group and the two fluorine atoms, making it susceptible to electrophilic, nucleophilic, and metal-catalyzed reactions.

Electrophilic Aromatic Substitution Studies and Regioselectivity

Electrophilic Aromatic Substitution (SEAr) on the this compound ring is complex due to competing directing effects. The N-formylamino group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. wikipedia.org This combination presents a regiochemical challenge.

Electronic Effects : The N-formylamino group directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. Since the C2 and C6 positions are already substituted with fluorine, the primary electronic preference is for the C4 position.

Steric Effects : The two ortho-fluorine atoms create significant steric hindrance around the N-formylamino group. This steric crowding can disfavor substitution at the adjacent C3 and C5 positions and may also impact the accessibility of the C4 position. nih.gov

Studies on closely related 2,6-dihaloacetanilides have shown that nitration can occur predominantly at the C3 position. researchgate.net This outcome suggests that direct attack at the C4 position may be sterically hindered by the ortho halogens, leading the electrophile to the less-hindered C3 position, which is meta to the halogens but ortho to the activating acetamido group. In the case of the parent 2,6-difluoroaniline, nitration is known to produce 2,6-difluoro-4-nitroaniline, indicating that the C4 position is electronically favored. chemicalbook.com Therefore, the regioselectivity for this compound likely represents a balance between the electronic preference for the C4 position and potential steric redirection to the C3/C5 positions.

| Position | Directing Influence (N-formylamino) | Directing Influence (Fluorine) | Steric Factors | Predicted Outcome |

|---|---|---|---|---|

| C4 (para) | Activating, para-directing | Deactivating, meta-directing | Potentially hindered by two ortho-F | Electronically favored, but may be sterically hindered. |

| C3/C5 (meta) | Activating, ortho-directing | Deactivating, ortho/para-directing | Less hindered than C4 | Possible product if C4 is sterically inaccessible. |

Nucleophilic Aromatic Substitution Considerations and Fluorine Lability

The presence of two strongly electronegative fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reactivity is a cornerstone of polyfluoroarene chemistry. acs.org For SNAr to occur, an electron-withdrawing group must be present on the ring, typically positioned ortho or para to a leaving group. masterorganicchemistry.com

In this compound, the N-formylamino group can be considered moderately electron-withdrawing, activating the ortho- and para-positions to nucleophilic attack. Since the fluorine atoms are located at the ortho-positions (C2, C6), they are both the activating groups and the potential leaving groups. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than chlorine or bromine, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com Therefore, one or both fluorine atoms can be displaced by strong nucleophiles like amines, alkoxides, or thiolates, providing a pathway to highly functionalized aniline (B41778) derivatives. smolecule.comsmolecule.comossila.com

Metal-Catalyzed Coupling Reactions and Functionalization (e.g., Palladium-catalyzed reactions)

The carbon-fluorine bond, while strong, can be activated by transition metal catalysts, particularly those based on palladium and nickel. mdpi.com This has enabled the use of aryl fluorides in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. wikipedia.orgnobelprize.org For this compound, the C-F bonds at the C2 and C6 positions are potential sites for such functionalization.

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involves three key steps: nobelprize.org

Oxidative Addition : A low-valent metal complex (e.g., Pd(0)) inserts into the C-F bond to form a high-valent organometallic intermediate (e.g., Aryl-Pd(II)-F). This is often the most challenging step for C-F bonds and may require specialized, electron-rich, and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.comorganic-chemistry.org

Transmetalation : The second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig coupling) transfers its organic group to the palladium center. nobelprize.orgwikipedia.org

Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

While specific examples utilizing this compound as a substrate are not prominent, the extensive literature on the cross-coupling of other polyfluoroarenes demonstrates the viability of this approach. mdpi.commdpi.comworktribe.comrsc.org Both mono- and di-substitution can be achieved, depending on the reaction conditions and the stoichiometry of the reagents.

| Reaction Name | Coupling Partner | Product Type | Catalyst System Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Styrenyl derivative | Pd(0) with phosphine ligands (e.g., SPhos, XPhos) |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Di- or Tri-arylamine derivative | Pd(0) with bulky phosphine ligands (e.g., RuPhos, BrettPhos) |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | Pd(0)/Cu(I) with phosphine ligands |

| Stille Coupling | Organostannane | Biaryl or Vinyl derivative | Pd(0) with phosphine ligands |

Mechanistic Insights into Key Chemical Transformations and Reaction Intermediates

The reactivity of this compound is significantly influenced by the interplay of its structural features. The two electron-withdrawing fluorine atoms at the ortho positions decrease the electron density of the aromatic ring and influence the acidity of the N-H proton. Crystal structure analysis reveals that the formamide group is twisted out of the plane of the benzene (B151609) ring, a conformation that impacts steric accessibility and electronic conjugation. arkat-usa.orgnih.gov These characteristics govern the mechanistic pathways of its key chemical transformations, primarily involving the formamide functional group.

One of the most significant transformations of this compound is its role as a precursor in the synthesis of 2,6-difluorophenyl isocyanide. ru.nl This conversion is typically achieved through a dehydration reaction. The generally accepted mechanism for this process, often employing reagents like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as triethylamine, proceeds through several key steps. wikipedia.orgmdpi.com

The reaction initiates with the nucleophilic attack of the formyl oxygen atom on the electrophilic phosphorus atom of POCl₃, forming a reactive intermediate. This is followed by the elimination of a chloride ion. A base, such as triethylamine, then abstracts the acidic proton from the nitrogen atom. The resulting anionic intermediate undergoes rearrangement, which culminates in the elimination of a dichlorophosphate (B8581778) moiety and the formation of the carbon-nitrogen triple bond characteristic of the isocyanide functional group. wikipedia.orgmdpi.com The resulting 2,6-difluorophenyl isocyanide is a valuable reagent for further synthesis, including polymerization reactions. ru.nl

Conversely, isocyanides can be hydrolyzed back to their corresponding formamides under acidic conditions. wikipedia.org The acid-catalyzed hydrolysis of this compound to 2,6-difluoroaniline and formic acid follows a well-established pathway for amide hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the oxygen of the attacking water molecule to the nitrogen atom makes the aniline moiety a better leaving group. The final step involves the collapse of the tetrahedral intermediate, leading to the elimination of 2,6-difluoroaniline and the regeneration of the protonated carbonyl of formic acid.

The formation of this compound itself provides mechanistic insights. A notable synthetic route is the N-formylation of 2,6-difluoroaniline. One efficient method involves the use of N,N-dimethylformamide (DMF) as the formylating agent, promoted by (bis(trifluoroacetoxy)iodo)benzene (PIFA). arkat-usa.orgresearchgate.net Research indicates that even sterically hindered anilines, like 2,6-difluoroaniline, undergo this reaction to produce the desired formamide in good yield. arkat-usa.org The plausible mechanism involves the activation of DMF by PIFA, creating a highly electrophilic intermediate. The nucleophilic nitrogen of 2,6-difluoroaniline then attacks this activated species, leading to the formation of the N-formyl product after subsequent elimination and proton transfer steps. researchgate.net

Detailed research findings on the PIFA-promoted N-formylation of various substituted anilines highlight the efficiency of this transformation.

| Entry | Amine Substrate | Reagent | Promoter | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Fluoroaniline | DMF | PIFA | 85 | arkat-usa.org |

| 2 | 4-Fluoroaniline | DMF | PIFA | 88 | arkat-usa.org |

| 3 | 2-Nitroaniline | DMF | PIFA | 69 | arkat-usa.org |

| 4 | 4-Nitroaniline | DMF | PIFA | 72 | arkat-usa.org |

| 5 | 2,6-Difluoroaniline | DMF | PIFA | 75 | arkat-usa.org |

| 6 | 2,4-Difluoroaniline (B146603) | DMF | PIFA | 86 | arkat-usa.org |

| 7 | 3,4-Difluoroaniline | DMF | PIFA | 81 | arkat-usa.org |

Across these key transformations, several important reaction intermediates can be identified:

Vilsmeier-type intermediates : Formed during the dehydration of the formamide with reagents like POCl₃. These are highly electrophilic species crucial for the formation of the isocyanide.

Protonated Carbonyl Species and Tetrahedral Intermediates : These are central to the mechanism of acid-catalyzed hydrolysis, facilitating the nucleophilic attack of water and the eventual cleavage of the amide bond.

Activated Acyl-Iodine Species : In PIFA-promoted formylation, the hypervalent iodine reagent activates the formyl source (like DMF or formic acid), creating a potent electrophilic intermediate that is readily attacked by the amine. researchgate.net

Computational and Theoretical Investigations on N Formyl 2,6 Difluoroaniline

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangements (conformations) of N-formyl-2,6-difluoroaniline. These methods model the molecule at the electronic level, providing a foundational understanding of its properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules like this compound. wayne.edu It offers a balance between accuracy and computational cost, making it suitable for studying molecular geometries and energy landscapes. wayne.edu

Experimental studies have identified two distinct polymorphic forms of this compound, designated as (Ia) and (Ib). researchgate.netnih.gov These polymorphs have different crystal packing arrangements but share a similar molecular geometry. researchgate.netnih.gov In both forms, the molecule adopts a trans conformation where the formamide (B127407) group is positioned out of the plane of the aromatic ring. researchgate.netnih.gov DFT calculations are instrumental in optimizing these geometries theoretically and exploring the potential energy surface to confirm the stability of such conformations.

The existence of these polymorphs was discovered through single-crystal X-ray diffraction, with each form crystallizing in a different space group. researchgate.netnih.gov Theoretical studies based on these crystal structures help to further understand the contributing interactions that stabilize each form. nih.govwiley.com

| Parameter | Polymorph (Ia) | Polymorph (Ib) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁ |

| Molecules in Asymmetric Unit | 1 | 1 |

| Molecular Conformation | trans, with formamide group out of the aromatic ring plane |

Ab Initio Methods for Accurate Molecular Properties and Vibrational Frequencies

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are used to calculate molecular properties with high accuracy. wayne.edu These methods are computationally more intensive than DFT but can provide valuable benchmark data. A common application is the calculation of harmonic vibrational frequencies. researchgate.net

While specific ab initio vibrational frequency data for this compound is not detailed in the available literature, this methodology is standard for analyzing aniline (B41778) derivatives. researchgate.net The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic positions. The resulting theoretical frequencies are often scaled by empirical factors to better match experimental fundamental frequencies from techniques like FT-IR and FT-Raman spectroscopy. nist.gov This comparison helps in the definitive assignment of vibrational modes. researchgate.net Hybrid DFT methods, such as B3LYP, are often noted for providing reliable vibrational spectra in a cost-effective manner. wayne.edu

Molecular Dynamics Simulations for Conformational Landscapes and Rotational Isomerism

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes, especially in a solution environment. For this compound, key dynamic processes include the rotation around the N-C(aryl) and the N-C(formyl) bonds.

The rotation around the amide bond (N-C(formyl)) is known to be hindered, which can lead to the existence of rotational isomers (rotamers). stackexchange.com While crystallographic studies show a trans conformation in the solid state, MD simulations can explore the energy barrier and the likelihood of observing other rotamers in different environments. researchgate.netnih.gov For related N-formyl compounds, computational studies have been used to calculate the potential energy surface for the interconversion of Z and E rotamers. stackexchange.com

Furthermore, the orientation of the entire formamide group relative to the difluorophenyl ring is another critical conformational variable. The steric hindrance from the two ortho-fluorine atoms significantly influences the preferred dihedral angle. MD simulations can map the free energy landscape associated with this rotation, revealing the most stable conformations and the flexibility of the molecule in solution.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is a vital tool for predicting spectroscopic parameters and understanding the chemical reactivity of molecules.

NMR spectroscopy is a key technique for structure elucidation, and theoretical calculations can accurately predict chemical shifts. schrodinger.com For instance, in related molecules, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method have been successfully used to assign ¹H and ¹³C NMR signals and distinguish between different isomers or conformers. science.gov This approach would be valuable for confirming the solution-state structure of this compound.

Reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into a molecule's chemical behavior. edu.krdmdpi.com The HOMO-LUMO energy gap is a critical parameter that characterizes chemical reactivity and stability; a small gap suggests higher reactivity. edu.krdmdpi.com Other descriptors such as electronegativity, chemical hardness, and softness can be calculated from these orbital energies to predict how the molecule will interact with other reagents. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps are another useful tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. researchgate.net

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | A global measure of electrophilic character. |

Analysis of Intra- and Intermolecular Interactions through Computational Models (e.g., hydrogen bonding, π-stacking)

The assembly of molecules in the solid state and their behavior in solution are governed by a network of non-covalent interactions. Computational models are essential for identifying and quantifying these forces.

In the solid state, this compound exhibits distinct packing arrangements in its two polymorphic forms, primarily driven by different intermolecular interactions. researchgate.netwiley.com

N—H⋯O Hydrogen Bonding : This is the most significant intermolecular interaction. In polymorph (Ia), it links molecules into chains that are stacked in an alternating fashion. researchgate.net In polymorph (Ib), these hydrogen bonds also form chains, but the molecules are stacked linearly. researchgate.net

π–π Stacking : These interactions occur between the aromatic rings of adjacent molecules and contribute to the stability of the crystal packing. nih.govlibretexts.org They involve a combination of dispersion and electrostatic forces. libretexts.org

Intramolecularly, the possibility of hydrogen bonds, such as a C-H bond from the formyl group interacting with an ortho-fluorine atom, can also be investigated using computational methods. ucla.edu

To analyze these interactions in detail, methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used. These analyses can characterize the nature of hydrogen bonds and quantify charge transfer between orbitals. researchgate.net For a more detailed breakdown of interaction energies, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion, providing a deeper understanding of the forces at play.

| Interaction Type | Description | Role |

|---|---|---|

| N—H⋯O Hydrogen Bond | Intermolecular interaction between the amide proton (donor) and the carbonyl oxygen (acceptor). | Primary interaction forming molecular chains in the solid state. |

| π–π Stacking | Intermolecular interaction between the faces of the difluorophenyl rings. | Contributes to the stability of the crystal packing. |

| C—H⋯F Interaction | Weak intermolecular hydrogen bond between a C-H bond and a fluorine atom. | Contributes to the overall stability of the crystal lattice. |

Advanced Applications of N Formyl 2,6 Difluoroaniline As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Fluorinated Aromatic Scaffolds

The 2,6-difluoroaniline (B139000) core of the molecule is a foundational element for building more intricate fluorinated aromatic systems. The synthesis of this core often begins with readily available materials like 1,2,3-trichlorobenzene (B84244) or 1,3,5-trichlorobenzene, which undergo halogen exchange reactions to introduce the fluorine atoms. google.comresearchgate.netgoogle.com The subsequent N-formylation provides N-formyl-2,6-difluoroaniline, a stable and versatile building block. arkat-usa.org

This intermediate is particularly valuable in creating complex molecular architectures where the electronic properties of the fluorinated ring are paramount. For instance, derivatives of 2,6-difluoroaniline, such as 4-bromo-2,6-difluoroaniline (B33399), are used to synthesize quasiplanar triarylamines. ossila.com These complex scaffolds serve as hole-transporting materials in advanced electronic devices. ossila.com The fluorine atoms adjust the molecular orbital energy levels, a critical factor in designing functional macromolecules. ossila.com The strategic placement of fluorine can enhance biological activity and provide unique properties to the final compounds, making these scaffolds highly sought after in the development of pharmaceuticals and agrochemicals. ossila.comresearchgate.net Research has shown that sterically hindered 2,6-difluoroaniline can readily undergo N-formylation, yielding the desired product in good yields for further transformations. arkat-usa.org

Intermediate for Heterocyclic Compound Synthesis (e.g., triazines, quinoline (B57606) derivatives)

This compound is a key precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are central to many areas of chemistry, particularly pharmaceuticals.

Quinoline Derivatives: The synthesis of the quinoline ring system, a bicyclic heterocycle found in numerous natural products and pharmacologically active compounds, can be achieved using aniline (B41778) derivatives. frontiersin.orgresearchgate.net The Vilsmeier-Haack reaction is a classic method that utilizes N-formylated anilines to construct the quinoline skeleton. frontiersin.org In this process, the formyl group and the aniline ring participate in a cyclization reaction to form the quinoline core. The incorporation of fluorine atoms into the quinoline structure is known to enhance biological activity, making fluorinated anilines attractive starting materials. researchgate.net

Triazine Derivatives: Triazines, six-membered heterocyclic rings containing three nitrogen atoms, are another important class of compounds with applications in medicine and materials. sioc-journal.cnnih.gov The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, which undergoes sequential nucleophilic substitution reactions. researchgate.net The amine precursor, 2,6-difluoroaniline (obtained by hydrolysis of the formyl group), can act as a nucleophile to displace the chlorine atoms on the triazine ring. researchgate.net Furthermore, 2,6-difluoroaniline has been explicitly used in the synthesis of related heterocyclic systems such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound. chemicalbook.com

| Heterocyclic System | Synthetic Role of this compound | Key Reaction Type | Reference |

|---|---|---|---|

| Quinolines | Serves as a precursor where the formyl group and aniline ring participate in ring formation. | Vilsmeier-Haack Cyclization | frontiersin.org |

| 1,3,5-Triazines | The de-formylated amine acts as a nucleophile to substitute precursors like cyanuric chloride. | Nucleophilic Aromatic Substitution | researchgate.net |

| Triazolo-pyrimidines | The 2,6-difluoroaniline moiety is incorporated to form complex, biologically active heterocycles. | Multi-step Synthesis | chemicalbook.com |

Utilization in the Construction of Macrocycles and Supramolecular Architectures

The unique structural and electronic properties of the 2,6-difluoroaniline framework make it a valuable component in the design of macrocycles and self-assembling supramolecular systems. Macrocycles are large ring-like molecules whose synthesis often involves the strategic linking of smaller building blocks. Acylation reactions involving peripheral amine groups are a common and efficient method for diversifying macrocyclic scaffolds. nih.gov

A notable example involves a derivative, 4-bromo-2,6-difluoroaniline, which is used to create a palladium-azobenzene complex. This complex exhibits photo-switching properties and can reversibly form two distinct self-assembled structures, demonstrating a direct application in supramolecular chemistry. ossila.com In such systems, the formyl group of this compound can be envisioned as a synthetic handle or a protecting group. It can be removed to liberate the amine for subsequent reactions, such as amide bond formation, to close a large ring or to link units in a supramolecular assembly. The inherent properties endowed by the difluorinated ring can then be expressed in the final, larger architecture.

Precursor in the Development of Advanced Organic Materials (e.g., polymers, liquid crystals, conductive compounds)

The this compound molecule is a precursor to several classes of advanced organic materials, where the fluorine atoms play a critical role in determining the material's bulk properties.

Polymers: this compound is a documented precursor in the synthesis of helical polymers. ru.nl The formamide (B127407) is converted into the corresponding isocyanide, which then undergoes nickel-catalyzed polymerization. This process can yield optically active polymers with a specific screw sense, even when starting from an achiral monomer, by using a chiral catalyst system. ru.nlcore.ac.uk The 2,6-difluoroaniline moiety has also been incorporated into ladder-type polymers. uc.pt

Liquid Crystals: The inclusion of fluorine atoms in organic molecules can significantly alter their physical properties, a feature that is heavily exploited in the design of liquid crystals. nih.gov Fluorine's high electronegativity and the stability of the carbon-fluorine bond can lead to materials with desirable mesomorphic (liquid crystalline) properties and low viscosity, which are important for applications like liquid-crystal displays (LCDs). nih.gov Research has shown that 2,6-difluoro substituted aromatic compounds are capable of forming stable liquid crystal phases. researchgate.net The this compound scaffold provides a direct route to introduce this beneficial structural motif into more complex liquid crystalline molecules.

Conductive Compounds: The electron-withdrawing nature of fluorine atoms makes the 2,6-difluoroaniline core an excellent component for organic electronic materials. A conjugated quasiplanar triarylamine synthesized from 4-bromo-2,6-difluoroaniline has been successfully used as a hole-transporting material in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com Hole-transporting materials are a class of organic semiconductors essential for the function of these devices.

| Material Class | Role of this compound | Resulting Property/Application | Reference |

|---|---|---|---|

| Helical Polymers | Precursor to the corresponding isocyanide monomer. | Formation of optically active polymers with a defined screw sense. | ru.nlcore.ac.uk |

| Liquid Crystals | Provides a difluorinated aromatic core. | Leads to stable mesophases and low viscosity materials for displays. | nih.govresearchgate.net |

| Conductive Compounds | Precursor to hole-transporting materials. | Used in organic semiconductors for perovskite solar cells and OLEDs. | ossila.com |

Emerging Research Trends and Future Perspectives in N Formyl 2,6 Difluoroaniline Chemistry

N-formyl-2,6-difluoroaniline serves as a pivotal intermediate in the creation of various chemical products, including pharmaceuticals and agricultural chemicals. google.com The scientific community is increasingly focusing on enhancing its synthesis, understanding its chemical behavior, and broadening its use into novel applications. This article explores the latest research directions and future potential within the chemistry of this compound.

Q & A

Q. What are the standard synthetic routes for N-formyl-2,6-difluoroaniline, and how can reaction efficiency be optimized?

The synthesis typically involves formylation of 2,6-difluoroaniline using formic acid or acetic formic anhydride under reflux conditions. Key parameters include temperature control (80–100°C) and stoichiometric excess of formylating agents to drive the reaction to completion. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography . To optimize efficiency, catalytic acid (e.g., H₂SO₄) may accelerate formylation, while inert atmospheres (e.g., nitrogen) minimize side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from analogs?

- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 8.2–8.4 ppm, while fluorine atoms induce splitting in aromatic protons (e.g., doublets of doublets for ortho-fluorines).

- IR : A strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ confirms formylation.

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions between formyl groups and adjacent amines) and planar geometry . Differentiation from analogs (e.g., N-acetyl derivatives) relies on carbonyl peak shifts and fluorine substitution patterns .

Q. How do halogen substituents (e.g., bromine vs. fluorine) influence the reactivity of this compound in cross-coupling reactions?

Fluorine’s electron-withdrawing effect activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Bromine, introduced via halogen exchange or directed ortho-metalation, enables Suzuki or Ullmann couplings for functionalization. For example, brominated analogs (e.g., 4-bromo-2,6-difluoroaniline) undergo palladium-catalyzed cross-coupling to install aryl/heteroaryl groups, critical for drug intermediate synthesis .

Advanced Research Questions

Q. How does the crystal packing of this compound affect its physicochemical properties, and what intermolecular interactions dominate?

X-ray studies reveal that this compound forms infinite chains via N–H⋯O hydrogen bonds between the formyl oxygen and amine hydrogen. This packing enhances thermal stability (melting point >150°C) and reduces solubility in nonpolar solvents. Halogen (F) substituents contribute to dense packing via weak C–F⋯H interactions, influencing crystallization behavior and bioavailability .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Regioselectivity is controlled by:

- Directing groups : The formyl group directs electrophiles to para positions, while fluorine directs meta substitution.

- Metalation : Using LDA (lithium diisopropylamide) at low temperatures (-78°C) generates specific deprotonated intermediates for functionalization at the 4-position .

- Protection/deprotection : Temporary protection of the amine (e.g., Boc groups) allows selective modification of fluorine-substituted sites .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Docking studies : Simulate binding to target proteins (e.g., kinases) by modeling fluorine’s electrostatic interactions with catalytic pockets.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., IC₅₀ values for enzyme inhibition) .

- MD simulations : Assess stability of drug-receptor complexes, highlighting fluorine’s role in enhancing binding affinity via hydrophobic interactions .

Q. What analytical approaches resolve contradictions in reactivity data for halogenated N-formylanilines?

- Isotopic labeling : Track reaction pathways using ¹⁸O-labeled formyl groups to distinguish between hydrolysis and nucleophilic attack.

- Competition experiments : Compare reaction rates of bromo- vs. fluoro-substituted analogs under identical conditions to quantify electronic effects.

- In situ NMR : Monitor intermediates in real time to identify kinetic vs. thermodynamic products .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for formylation to avoid hydrolysis.

- Data validation : Cross-reference spectral data with crystallographic results to confirm structural assignments .

- Safety : Handle fluorine-containing intermediates in fume hoods due to potential HF release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.